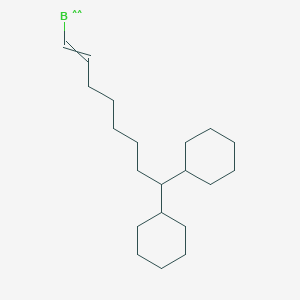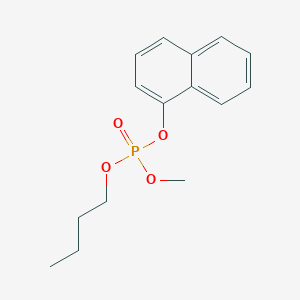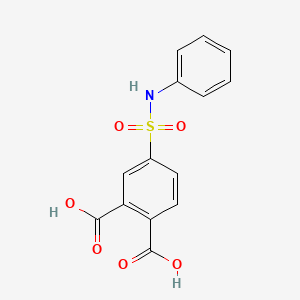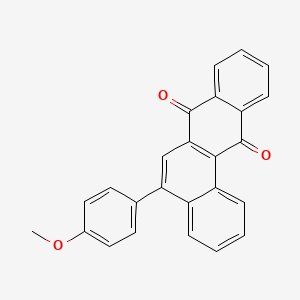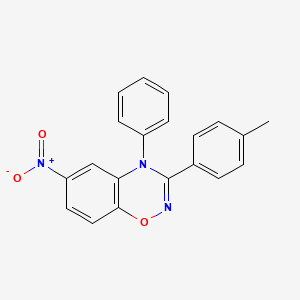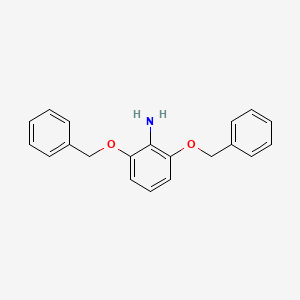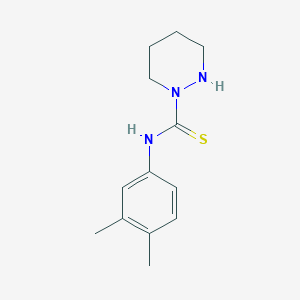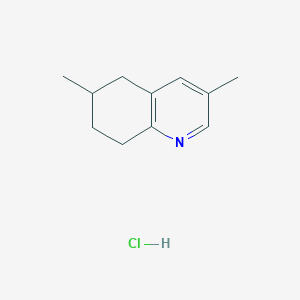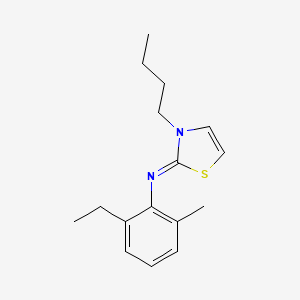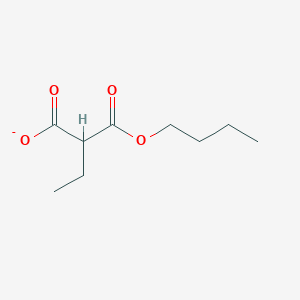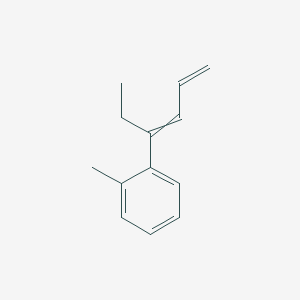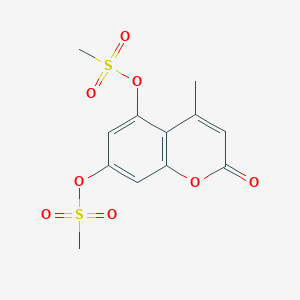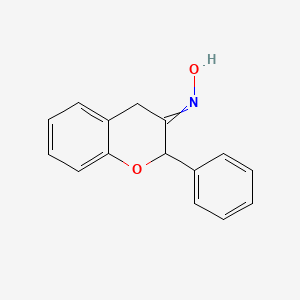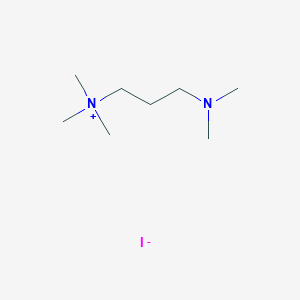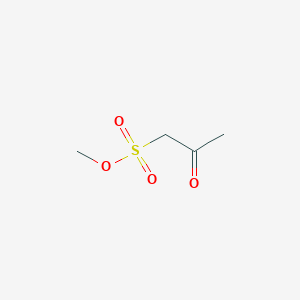
Methyl 2-oxopropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxopropane-1-sulfonate is an organic compound with the molecular formula C4H8O4S It is characterized by the presence of a ketone group (2-oxo) and a sulfonate group (sulfonate) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxopropane-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ketone with sulfur trioxide to introduce the sulfonate group. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxopropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-oxopropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the manufacture of various industrial products, including surfactants and detergents.
Mechanism of Action
The mechanism of action of methyl 2-oxopropane-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in ionic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxopropane-1-sulfonate: Unique due to its combination of a ketone and sulfonate group.
Methyl 2-oxopropane-1-sulfonic acid: Similar structure but with an additional hydroxyl group.
Ethyl 2-oxopropane-1-sulfonate: Similar but with an ethyl group instead of a methyl group.
Properties
CAS No. |
61801-32-9 |
|---|---|
Molecular Formula |
C4H8O4S |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
methyl 2-oxopropane-1-sulfonate |
InChI |
InChI=1S/C4H8O4S/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3 |
InChI Key |
AFQBPWOJGZHMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CS(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


